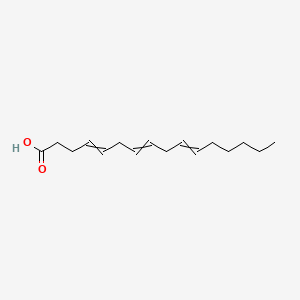
Hexadeca-4,7,10-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadeca-4,7,10-trienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H26O2 and its molecular weight is 250.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nutritional Applications
Hexadeca-4,7,10-trienoic acid is primarily found in marine algae and has been studied for its nutritional benefits. Research indicates that dietary intake of this fatty acid may be associated with several health benefits:
- Anti-inflammatory Effects : Studies have shown that this compound can reduce markers of inflammation in various biological systems. This property may contribute to its potential use in dietary supplements aimed at managing inflammatory conditions .
- Neuroprotective Properties : The fatty acid plays a role in maintaining membrane integrity and function, which is crucial for brain health. Its consumption may support cognitive functions and protect against neurodegenerative diseases .
- Cancer Research : Some studies suggest that this compound may enhance the efficacy of chemotherapeutic agents such as cisplatin by modulating drug responses .
Summary Table of Nutritional Benefits
| Benefit | Description |
|---|---|
| Anti-inflammatory Effects | Reduces inflammation markers in biological systems. |
| Neuroprotective Properties | Supports brain health and cognitive functions. |
| Cancer Research | Enhances efficacy of certain chemotherapeutic agents. |
Pharmaceutical Applications
The pharmaceutical potential of this compound is notable due to its biochemical properties:
- Modulation of Cell Signaling : As a polyunsaturated fatty acid (PUFA), it influences cell membrane fluidity and gene expression related to inflammatory responses . This modulation can be harnessed in developing drugs targeting inflammatory diseases.
- Biomarker for Dietary Intake : Advanced lipidomic profiling has demonstrated the presence of this compound in human plasma samples. Its levels can serve as a biomarker for dietary intake of PUFAs and their health effects .
Agricultural Applications
In agriculture, this compound has been explored for its role as a plant growth regulator:
- Anti-bolting Compound : Extracted from Japanese radish leaves, this compound has been identified as an anti-bolting agent that inhibits premature flowering in plants like Arabidopsis thaliana. It affects the transcription levels of genes involved in gibberellin metabolism .
Summary Table of Agricultural Benefits
| Application | Description |
|---|---|
| Anti-bolting Agent | Inhibits premature flowering in plants by modulating gibberellin levels. |
Case Study 1: Marine Algae Research
A study on Undaria pinnatifida (Wakame) highlighted the high levels of this compound and its ability to modulate the effectiveness of cisplatin in cancer treatment. This suggests that the compound may play a complex role in drug interactions .
Case Study 2: Lipidomic Profiling
Research focusing on lipidomic profiling indicated that this compound could serve as an indicator of PUFA intake and its associated health benefits. The findings emphasized the importance of this fatty acid in understanding dietary impacts on health .
Propiedades
Fórmula molecular |
C16H26O2 |
|---|---|
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
hexadeca-4,7,10-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10,12-13H,2-5,8,11,14-15H2,1H3,(H,17,18) |
Clave InChI |
SBIXFICRPNNLIR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCC=CCCC(=O)O |
Sinónimos |
4,7,10-hexadecatrienoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















